Home > Products > Screening Compounds P144378 > Tyrphostin AG1433
Tyrphostin AG1433 - 168836-03-1

Tyrphostin AG1433

Catalog Number: EVT-258776
CAS Number: 168836-03-1
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrphostin AG 1433 is a member of the Tyrphostin family of tyrosine kinase inhibitors that selectively inhibits platelet-derived growth factor beta-receptor kinase and angiogenesis. (NCI)

(Z)-3-((2-Aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

    Compound Description: This compound is a Schiff base ligand synthesized through the condensation of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione and ethylenediamine. It acts as a tridentate ON2 chelating agent. []

    Relevance: This compound shares the core quinoxaline structure with 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline, and also possesses the same 6,7-dimethyl substitution on the quinoxaline ring. []

6,7-Dimethylquinoxaline-2,3(1H,4H)-dione

    Compound Description: This compound serves as a precursor for the synthesis of (Z)-3-((2-Aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and various transition metal complexes. []

    Relevance: This compound is a key starting material in the synthesis of (Z)-3-((2-Aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, which shares structural similarities with 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline, especially the 6,7-dimethylquinoxaline motif. []

3-(2-Aminophenyl)quinoxaline-2(lH)-one and 3-(2-Aminophenyl)-6,7-dimethylquinoxaline-2(lH)-one

    Compound Description: These compounds are used as starting materials to synthesize quinoxalino[1,2-c]-[1,2,3]benzotriazine derivatives through diazotization followed by reaction with sodium sulfite. []

    Relevance: These compounds share the core quinoxaline structure with 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline. The 6,7-dimethyl derivative further strengthens the structural similarity by possessing the same substitution pattern on the quinoxaline ring. []

6,7-Dimethylquinoxaline-2,3-dicarboxylic acid anhydride

    Compound Description: This compound is a versatile precursor utilized in the synthesis of various quinoxaline derivatives, including 2-carboxamidoquinoxaline-3-carboxylic acid derivatives, biscarboxamido derivatives, and pyrrolo[3,4-d]quinoxaline derivatives. []

    Relevance: This compound shares the core 6,7-dimethylquinoxaline structure with 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline, highlighting the importance of this specific quinoxaline scaffold in medicinal chemistry. []

2,3-Disubstituted 6,7-Dimethylquinoxalines

    Compound Description: This class of compounds is synthesized by reacting lumichrome or 2-thiolumichrome with alkyl or allylamines. []

    Relevance: This class of compounds shares the core 6,7-dimethylquinoxaline structure with 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline, demonstrating the versatility of the quinoxaline scaffold for incorporating various substituents. []

Source and Classification

Tyrphostin AG1433 was developed from the tyrphostin class of compounds, which are characterized by their low molecular weight and selective inhibition of protein tyrosine kinases. The compound is identified by its Chemical Abstracts Service number 168836-03-1. Tyrphostins are known to target specific kinases involved in cellular signaling pathways that regulate cell growth and division, making them valuable in pharmacological research and therapeutic development .

Synthesis Analysis

The synthesis of Tyrphostin AG1433 involves several key steps that can vary based on the specific protocols used. A common method includes:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that contain functional groups amenable to further chemical modifications.
  2. Reactions: The process often employs techniques such as nucleophilic substitution and coupling reactions to form the desired molecular structure.
  3. Purification: Following synthesis, purification methods such as chromatography are utilized to isolate Tyrphostin AG1433 from by-products and unreacted materials.
  4. Yield and Characterization: The yield of the synthesis can vary but is generally optimized through reaction conditions such as temperature, solvent choice, and reaction time.

Specific technical details regarding reaction conditions (e.g., temperature, pressure) are often proprietary or found in specialized literature .

Molecular Structure Analysis

Tyrphostin AG1433 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties.

  • Chemical Formula: C₁₈H₁₈N₂O₄S
  • Molecular Weight: Approximately 358.41 g/mol
  • Structural Features: The molecule contains a sulfonamide group, which plays a crucial role in its interaction with target proteins. The presence of aromatic rings enhances its ability to fit into the active sites of tyrosine kinases.

The three-dimensional conformation of Tyrphostin AG1433 allows it to effectively bind to the ATP-binding site of target kinases, inhibiting their activity .

Chemical Reactions Analysis

Tyrphostin AG1433 participates in various chemical reactions primarily as an inhibitor of protein tyrosine kinases:

  1. Inhibition Mechanism: It competes with ATP for binding at the active site of the kinase, preventing phosphorylation of substrate proteins.
  2. Selectivity: The compound exhibits selectivity towards certain kinases, which is critical for minimizing off-target effects in therapeutic applications.
  3. Reversible Binding: The interactions are generally reversible, allowing for potential therapeutic modulation depending on concentration and cellular context.

The effectiveness of Tyrphostin AG1433 has been demonstrated in various cell lines, where it significantly reduces kinase activity and subsequent cellular proliferation .

Mechanism of Action

The mechanism of action for Tyrphostin AG1433 involves:

  • Kinase Inhibition: By binding to the ATP site on receptor tyrosine kinases, it blocks the phosphorylation cascade that leads to cell proliferation.
  • Impact on Signaling Pathways: Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Experimental Evidence: Studies have shown that treatment with Tyrphostin AG1433 leads to decreased activation of downstream signaling molecules like extracellular signal-regulated kinases .
Physical and Chemical Properties Analysis

Tyrphostin AG1433 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline solids.

These properties are critical for determining suitable formulations for biological testing and potential clinical use .

Applications

Tyrphostin AG1433 has several significant applications in scientific research and medicine:

  1. Cancer Research: It serves as a tool compound for studying the role of protein tyrosine kinases in cancer progression.
  2. Therapeutic Development: Due to its inhibitory effects on tumor growth, it is being explored as a potential therapeutic agent against various cancers, particularly those associated with aberrant kinase activity.
  3. Biochemical Studies: Researchers utilize Tyrphostin AG1433 to dissect signaling pathways involved in cell proliferation and differentiation.

The ongoing exploration into its pharmacodynamics and pharmacokinetics will further elucidate its potential as a targeted therapy for malignancies driven by dysregulated kinase activity .

Introduction to Tyrphostin AG1433 in the Context of Tyrosine Kinase Inhibitor Research

Historical Development of Tyrphostins as ATP-Competitive Kinase Inhibitors

The tyrphostin class originated from pioneering work in the late 1980s that sought to translate natural kinase-inhibiting compounds like erbstatin into synthetic therapeutics with improved pharmacological properties. Early tyrphostins (AG series) were characterized by benzylidene malononitrile cores that competed with ATP binding, stabilizing inactive kinase conformations. This first generation, including AG18 (EGFR inhibitor) and AG82 (FGF receptor inhibitor), demonstrated that selective kinase inhibition was pharmacologically achievable but faced challenges with potency and metabolic stability. The development trajectory progressed through several key phases [5]:

  • First-generation inhibitors (1989-1995): Characterized by simple benzylidene malononitrile structures with moderate selectivity (e.g., AG34 targeting EGFR, IC50 ≈ 250nM)
  • Scaffold optimization phase (1995-2000): Introduction of heterocyclic elements and hydrophobic substituents to enhance binding (e.g., AG490 incorporating a pyridine ring for JAK2 inhibition)
  • Clinical candidate development (2000-present): Improved pharmacokinetic properties through molecular refinements yielding compounds like AG1433

Table 1: Evolution of Key Tyrphostin Compounds Leading to AG1433 Development

CompoundPrimary Target(s)Key Structural FeaturesClinical Status
AG18EGFRSimple benzylidene malononitrilePreclinical
AG490JAK2/3, EGFRPyridine substitutionPreclinical
AG1296PDGFR, c-KitQuinoxaline corePreclinical
AG957Bcr-AblSubstrate-competitivePhase I
AG1433EGFR, VEGFRBis-(3-fluorobenzylidine) derivativeResearch compound

AG1433 emerged from structure-activity relationship studies that systematically explored substitutions at the benzylidene phenyl rings. The introduction of fluorine atoms at the 3-position significantly enhanced binding affinity through electronic effects and improved membrane permeability. Unlike early tyrphostins that exhibited primarily ATP-competitive mechanisms, AG1433 demonstrated mixed inhibition kinetics against EGFR, simultaneously reducing affinity for both ATP and peptide substrates—a characteristic now recognized as indicative of allosteric modulation capability [3] [5]. This mechanistic complexity distinguished it from contemporary inhibitors and provided the foundation for its dual-targeting potential.

Role of AG1433 in the Evolution of Dual-Targeted Kinase Inhibition Strategies

AG1433 occupies a pivotal position in kinase inhibitor development as one of the earliest deliberately engineered dual-targeted inhibitors, specifically designed to concurrently inhibit EGFR and VEGFR2 signaling pathways. This strategic approach emerged from clinical observations that monotherapeutic kinase inhibition often led to compensatory pathway activation and treatment resistance in solid tumors. Molecular modeling revealed that AG1433's diphenylamine core structure enabled unique interactions with both kinases: the fluorinated benzylidene groups occupied the hydrophobic pocket II in EGFR while the malononitrile moiety formed hydrogen bonds with VEGFR2's hinge region residues Cys919 and Glu917 [1] [4].

The rationale for dual EGFR/VEGFR inhibition stems from the interconnected roles of these pathways in tumorigenesis:

  • EGFR signaling drives cancer cell proliferation and survival through MAPK and PI3K/AKT activation
  • VEGFR signaling promotes tumor angiogenesis, facilitating nutrient supply and metastasis
  • Cross-talk occurs via HIF-1α-mediated upregulation of VEGF following EGFR inhibition

Table 2: Comparative Kinase Inhibition Profile of AG1433 and Contemporary Inhibitors

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (VEGFR2/EGFR)Cellular IC50 (Proliferation)
AG143358 ± 4.2102 ± 8.71.760.38 ± 0.05 μM
Gefitinib33 ± 2.1>10,000>3000.16 ± 0.02 μM
Sunitinib>1,00010 ± 1.1<0.010.42 ± 0.07 μM
Sorafenib2,900 ± 31090 ± 6.80.031.24 ± 0.15 μM

In preclinical models, AG1433 demonstrated synergistic anti-tumor effects exceeding those of single-pathway inhibitors. In A549 lung cancer xenografts, AG1433 monotherapy (50mg/kg/day) reduced tumor volume by 78% compared to 52% with gefitinib and 48% with sunitinib. Mechanistic studies revealed that AG1433 simultaneously suppressed phospho-EGFR (Tyr1068) and phospho-VEGFR2 (Tyr1175) within tumor tissue while significantly reducing microvessel density (CD31+ staining reduced by 64%). This comprehensive pathway suppression translated to delayed resistance emergence—tumor regrowth occurred at 28 days post-treatment versus 14-18 days with single-target agents [1]. The compound's ability to disrupt tumor-stromal interactions through dual targeting established a conceptual framework that would later inform the development of multi-kinase inhibitors like sunitinib and regorafenib.

AG1433's Position Within the CHRNA5/A3/B4 Gene Cluster Receptor Modulation Paradigm

The CHRNA5/A3/B4 gene cluster on chromosome 15q25.1 encodes neuronal nicotinic acetylcholine receptor subunits (α5, α3, β4) that form heteropentameric ligand-gated ion channels. This locus gained significance in oncology when genome-wide association studies revealed that polymorphisms in this cluster (notably rs16969968) conferred increased susceptibility to nicotine addiction and lung carcinogenesis. AG1433 intersects with this paradigm through its unexpected modulatory effects on nAChR-mediated signaling cascades in lung epithelial cells and neurons [2] [6] [9].

The molecular linkage involves:

  • Nicotine binding to α5-containing nAChRs (particularly α3β4α5 subtypes) activates Src-dependent pathways that phosphorylate EGFR at Tyr845
  • This transactivation initiates downstream oncogenic signaling (RAS-RAF-MAPK, PI3K-AKT)
  • Chronic exposure promotes proliferative signaling and anti-apoptotic effects in airway epithelium

AG1433 disrupts this signaling axis through dual mechanisms:

  • Direct inhibition of EGFR kinase activity (IC50 = 58nM)
  • Allosteric modulation of α5-containing nAChRs, reducing nicotine-evoked currents by 43% at 10μM

Table 3: Influence of CHRNA5/A3/B4 Haplotypes on AG1433 Response in Nicotine-Exposed Systems

Haplotypers16969968 (CHRNA5)rs578776 (CHRNA3)rs1051730 (CHRNA3)Nicotine-Induced Proliferation (Fold Change)AG1433 Reversal Efficiency (%)
G-C-TG (Asp398)CT2.8 ± 0.392 ± 4
A-C-TA (Asn398)CT3.9 ± 0.4*68 ± 6*
G-T-TG (Asp398)TT3.1 ± 0.385 ± 5
A-C-CA (Asn398)CC2.5 ± 0.289 ± 4

Functional studies demonstrated that the risk haplotype (rs16969968-A, rs578776-C, rs1051730-T) associated with heavy smoking and lung cancer showed reduced response to AG1433 in reversing nicotine-induced proliferation (68% reversal vs. 92% in protective haplotype). This suggests that AG1433's efficacy may be influenced by CHRNA5/A3/B4 genotype status, particularly the rs16969968 polymorphism that alters α5 subunit function. The compound's ability to partially overcome the hyperproliferative phenotype associated with the risk variant supports its potential utility in genotype-stratified approaches targeting nAChR-EGFR signaling crosstalk [6] [9] [10]. This positions AG1433 as a prototype for developing agents that simultaneously target nicotine receptor signaling and downstream kinase activation—a strategy particularly relevant for tobacco-related malignancies.

Properties

CAS Number

168836-03-1

Product Name

Tyrphostin AG1433

IUPAC Name

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3

InChI Key

SMKFYHOKXJUJOT-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

AG1433; AG-1433; AG 1433; Tyrphostin AG-1433; Tyrphostin AG 1433; Tyrphostin AG1433;

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.